1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride
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Overview
Description
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is an organic triazine derivative commonly used as a coupling reagent in organic synthesis. This compound is particularly effective in activating carboxylic acids for the formation of amides, esters, and other carboxylic derivatives. Its utility in peptide synthesis and other condensation reactions makes it a valuable tool in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylpiperidine. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride primarily undergoes substitution reactions, particularly in the activation of carboxylic acids. It forms highly reactive intermediates that facilitate the formation of amides, esters, and anhydrides .
Common Reagents and Conditions:
Amide Formation: Carboxylic acids and amines in the presence of this compound, typically in tetrahydrofuran or dichloromethane.
Ester Formation: Carboxylic acids and alcohols under similar conditions.
Anhydride Formation: Carboxylic acids in the presence of the compound and a base such as triethylamine.
Major Products:
Amides: Formed from the reaction of carboxylic acids and amines.
Esters: Resulting from the reaction of carboxylic acids and alcohols.
Anhydrides: Produced from the reaction of carboxylic acids.
Scientific Research Applications
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is widely used in scientific research for its role in peptide synthesis and other condensation reactions. Its applications include:
Chemistry: Used as a coupling reagent in the synthesis of peptides, esters, and amides.
Biology: Facilitates the modification of biomolecules, such as the conjugation of peptides to proteins.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials requiring precise chemical modifications
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride involves the activation of carboxylic acids to form reactive intermediates. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylpiperidine. This active ester is highly reactive and can undergo nucleophilic attack by an amine, alcohol, or other nucleophile, resulting in the formation of the desired carboxylic derivative .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used for similar coupling reactions.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A closely related compound with similar applications in peptide synthesis and ester formation
Uniqueness: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is unique due to its high reactivity and efficiency in forming carboxylic derivatives. Its ability to activate carboxylic acids under mild conditions and its compatibility with a wide range of nucleophiles make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2,4-dimethoxy-6-(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N4O2.ClH/c1-15(7-5-4-6-8-15)9-12-10(16-2)14-11(13-9)17-3;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVGXLZOCGBYMW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C2=NC(=NC(=N2)OC)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593601 |
Source
|
Record name | 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41473-62-5 |
Source
|
Record name | 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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